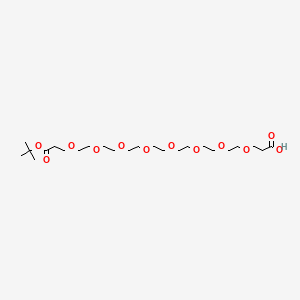
Acid-PEG8-t-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acid-PEG8-t-butyl ester is a bifunctional polyethylene glycol (PEG) linker that contains both a carboxylic acid and a t-butyl ester functional group. This compound is widely used in various chemical and biological applications due to its unique properties, such as solubility in water and organic solvents, and its ability to form stable conjugates with other molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Acid-PEG8-t-butyl ester typically involves the esterification of a PEG chain with a carboxylic acid and a t-butyl ester. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst . The reaction is carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Acid-PEG8-t-butyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The t-butyl ester group can be hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Amidation: The carboxylic acid group can also react with amines to form amides.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) are used to hydrolyze the t-butyl ester group.
Esterification: DCC and DMAP are commonly used as coupling agents and catalysts, respectively.
Amidation: Carbodiimides such as DCC are used to activate the carboxylic acid group for reaction with amines.
Major Products
Hydrolysis: Carboxylic acid and t-butanol.
Esterification: Ester derivatives of the PEG chain.
Amidation: Amide derivatives of the PEG chain.
Wissenschaftliche Forschungsanwendungen
Acid-PEG8-t-butyl ester has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Acid-PEG8-t-butyl ester involves the formation of stable conjugates with other molecules through its carboxylic acid and t-butyl ester functional groups. The PEG chain enhances the solubility and stability of the conjugates, while the t-butyl ester group provides protection against unwanted reactions . The carboxylic acid group can form covalent bonds with alcohols, amines, and other nucleophiles, enabling the formation of a wide range of derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid-PEG4-t-butyl ester: A shorter PEG chain with similar functional groups.
Acid-PEG12-t-butyl ester: A longer PEG chain with similar functional groups.
Acid-PEG8-methyl ester: A PEG linker with a methyl ester group instead of a t-butyl ester.
Uniqueness
Acid-PEG8-t-butyl ester is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. The t-butyl ester group offers protection against hydrolysis under neutral conditions, making it suitable for a wide range of applications .
Eigenschaften
Molekularformel |
C24H46O12 |
|---|---|
Molekulargewicht |
526.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C24H46O12/c1-24(2,3)36-23(27)5-7-29-9-11-31-13-15-33-17-19-35-21-20-34-18-16-32-14-12-30-10-8-28-6-4-22(25)26/h4-21H2,1-3H3,(H,25,26) |
InChI-Schlüssel |
YDPFAKTVABYUIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



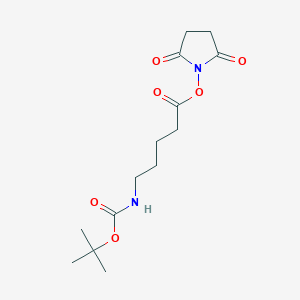
![Ethyl 3'-chloro-4'-sulfamoyl-[1,1'-biphenyl]-3-carboxylate](/img/structure/B13714411.png)
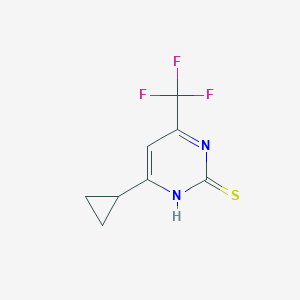
![3'-Methyl-3-((tetrahydro-2H-pyran-4-yl)oxy)-[1,1'-biphenyl]-4-amine](/img/structure/B13714421.png)
![5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-(3-triethoxysilylpropylcarbamoylamino)ethoxy]ethyl]pentanamide](/img/structure/B13714435.png)
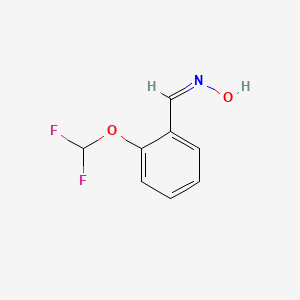
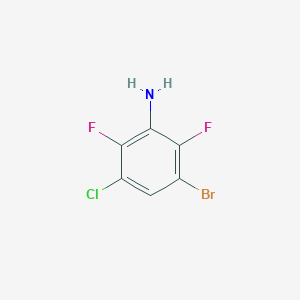
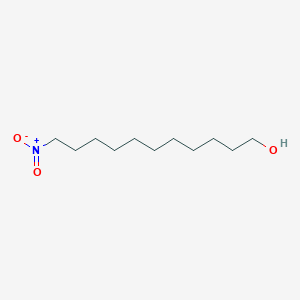

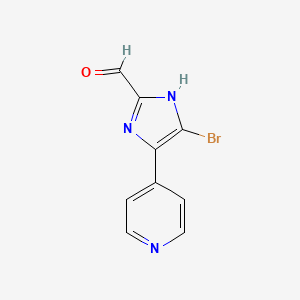
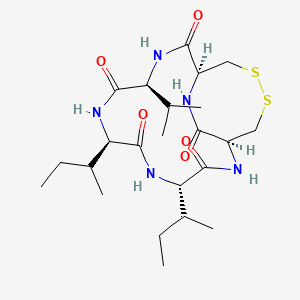
![1-Benzyl-6-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13714499.png)
![4-[(E)-methoxyiminomethyl]-2-(trideuteriomethoxy)phenol](/img/structure/B13714507.png)
